N,N-Dimethyl-4-(2-(1-methyl-1lambda(5)-quinolin-2-yl)vinyl)aniline
Description
2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide is a chemical compound known for its unique structural and functional properties. It is a styryl dye, often used in various scientific research applications due to its fluorescence properties. The compound is characterized by its ability to form non-linear optical materials and its use in biological staining.
Properties
CAS No. |
3915-61-5 |
|---|---|
Molecular Formula |
C20H21N2+ |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(E)-2-(1-methylquinolin-1-ium-2-yl)ethenyl]aniline |
InChI |
InChI=1S/C20H21N2/c1-21(2)18-12-8-16(9-13-18)10-14-19-15-11-17-6-4-5-7-20(17)22(19)3/h4-15H,1-3H3/q+1 |
InChI Key |
NEOWNATTXBQULQ-UHFFFAOYSA-N |
Isomeric SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)N(C)C |
Canonical SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC=C(C=C3)N(C)C |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide typically involves the reaction of 4-(dimethylamino)benzaldehyde with 1-methylquinolinium iodide in the presence of a base. The reaction is carried out under reflux conditions, often using ethanol as a solvent. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities. This includes maintaining the appropriate temperature, solvent, and reaction time to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinolinium derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and thiols are commonly employed.
Major Products
The major products formed from these reactions include various quinolinium and amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in biological staining to visualize cellular components, particularly mitochondria.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of non-linear optical materials for photonic applications.
Mechanism of Action
The mechanism of action of 2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide involves its interaction with cellular components, particularly in biological systems. The compound’s fluorescence properties allow it to bind to specific cellular structures, such as mitochondria, and emit light upon excitation. This makes it a valuable tool for imaging and diagnostic purposes .
Comparison with Similar Compounds
Similar Compounds
2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide: Similar in structure but differs in the core heterocyclic ring.
4-(4-Diethylaminostyryl)-1-methylpyridinium iodide: Another styryl dye with different substituents on the aromatic ring.
Uniqueness
2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide is unique due to its quinolinium core, which imparts distinct fluorescence properties and enhances its utility in non-linear optical applications. Its ability to form stable complexes with various cellular components also sets it apart from other similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
